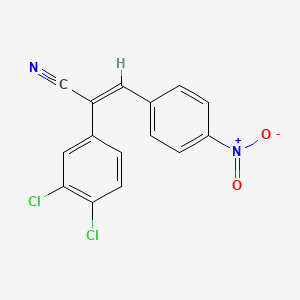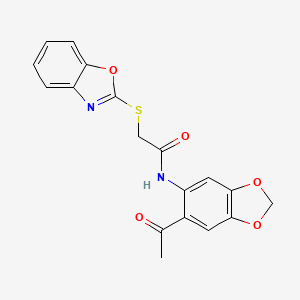
N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
Descripción general
Descripción
N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as GMX1778, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It is a member of the nicotinamide adenine dinucleotide (NAD+) biosynthesis pathway, and its inhibition leads to a decrease in NAD+ levels, which in turn can affect the growth and survival of cancer cells.
Mecanismo De Acción
N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD+. NAD+ is a critical co-factor in many cellular processes, including DNA repair, energy metabolism, and cell signaling. Inhibition of NAMPT leads to a decrease in NAD+ levels, which can affect the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. It has also been shown to improve mitochondrial function and reduce inflammation in models of aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide is its specificity for NAMPT, which makes it a useful tool for studying the NAD+ biosynthesis pathway. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can make it challenging to interpret results. In addition, its effects on NAD+ levels can be complex, and its use can lead to off-target effects on other cellular processes.
Direcciones Futuras
There are several directions for future research on N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide. One area of interest is the development of more potent and selective inhibitors of NAMPT. Another area of interest is the identification of biomarkers that can predict response to N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in cancer patients. In addition, there is interest in exploring the potential applications of N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide in other diseases, such as diabetes and aging. Finally, there is interest in understanding the complex effects of N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide on cellular processes, and how these effects can be harnessed for therapeutic benefit.
Aplicaciones Científicas De Investigación
N,4-dimethyl-3-(4-morpholinylsulfonyl)-N-phenylbenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and survival of a variety of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, it has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
N,4-dimethyl-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-8-9-16(19(22)20(2)17-6-4-3-5-7-17)14-18(15)26(23,24)21-10-12-25-13-11-21/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNNOJGLIRRWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-3-[4-(methylthio)phenyl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4818915.png)
![6-{5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4818941.png)
![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4818945.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4818963.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4818968.png)
![N-(5-{2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4818983.png)
![1-bromo-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4818987.png)
![N'-[5,6-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4818990.png)

![1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-(2-naphthyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4818994.png)

![2-(2,5-dimethylphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4819002.png)